molecular formula C11H15N3S B123829 6-Methyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine CAS No. 153260-23-2

6-Methyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine

Cat. No. B123829
M. Wt: 221.32 g/mol
InChI Key: XFJSSDHKIXXJLM-UHFFFAOYSA-N
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Description

6-Methyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a member of the thiazoloquinoline family and has been synthesized using various methods. In

Mechanism Of Action

The mechanism of action of 6-Methyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine is not fully understood. However, studies have shown that this compound can modulate various signaling pathways in cells. It has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, this compound has been shown to activate the JNK pathway, which is involved in the induction of apoptosis.

Biochemical And Physiological Effects

Studies have shown that 6-Methyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 6-Methyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine in lab experiments include its high yield and purity, as well as its potential therapeutic applications. However, limitations of using this compound include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 6-Methyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine. These include:
1. Further studies on the mechanism of action of this compound.
2. Studies to determine the potential side effects of this compound.
3. Studies to optimize the synthesis method for this compound.
4. Studies to determine the potential therapeutic applications of this compound in various diseases.
5. Studies to develop analogs of this compound with improved pharmacological properties.
6. Studies to determine the pharmacokinetics and pharmacodynamics of this compound in vivo.
Conclusion:
In conclusion, 6-Methyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine is a chemical compound that has potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its anti-inflammatory and anti-tumor properties. While the mechanism of action of this compound is not fully understood, studies have shown that it can modulate various signaling pathways in cells. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.

Scientific Research Applications

Research has shown that 6-Methyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has potential therapeutic applications. This compound has been studied for its anti-inflammatory and anti-tumor properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.

properties

CAS RN

153260-23-2

Product Name

6-Methyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

6-methyl-5,5a,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-f]quinolin-2-amine

InChI

InChI=1S/C11H15N3S/c1-14-6-2-3-7-8(14)4-5-9-10(7)13-11(12)15-9/h3,8H,2,4-6H2,1H3,(H2,12,13)

InChI Key

XFJSSDHKIXXJLM-UHFFFAOYSA-N

SMILES

CN1CCC=C2C1CCC3=C2N=C(S3)N

Canonical SMILES

CN1CCC=C2C1CCC3=C2N=C(S3)N

Other CAS RN

153260-23-2

synonyms

4,5,5a,6,7,8-hexahydro-6-methylthiazolo(4,5-f)quinolin-2-amine
PD 128483
PD-128483

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a process analogous to Example 16 by substituting (±) N-(4,5,5a,6,7,8-hexahydro-6-methylthiazolo[4,5-f]quinolin-2-yl)-2-methylpropanamide (Example 15) for (±) N-(4,5,5a,6,7,8-hexahydro-6-propylthiazolo[4,5-f]quinolin-2-yl)-2-methylpropanamide (Example 15c), the title compound can be prepared as its dihydrochloride salt, hydrate; mp 265°-267° C. (dec.). [α]D =+164.4° (C=1.17, H2O).
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